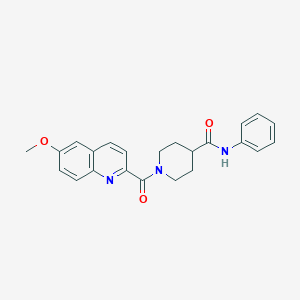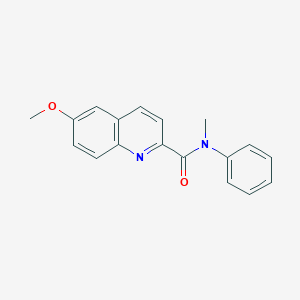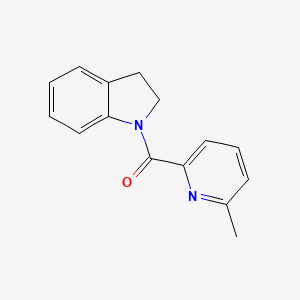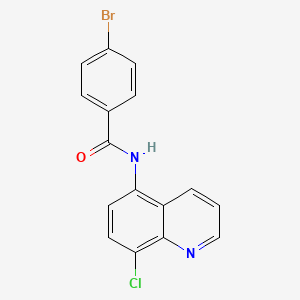
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide involves the inhibition of various cellular processes. The compound has been found to inhibit the activity of CXCR3, a G protein-coupled receptor that plays a role in various physiological processes, including inflammation and cancer. By inhibiting the activity of CXCR3, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide can modulate various cellular processes, leading to its various biological effects.
Biochemical and Physiological Effects
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have various biochemical and physiological effects. Some of the effects include:
1. Inhibition of cancer cell growth: The compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
2. Inhibition of inflammation: The compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
3. Modulation of cellular processes: The compound has been found to modulate various cellular processes, including cell proliferation, migration, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: The compound is a potent and selective antagonist of CXCR3, making it a useful tool for studying the role of CXCR3 in various physiological processes.
2. Anti-cancer properties: The compound has been found to have anti-cancer properties, making it a potential treatment for cancer.
3. Anti-inflammatory properties: The compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Some of the limitations of using 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide in lab experiments include:
1. Limited availability: The compound is not widely available, making it difficult to obtain for research purposes.
2. Limited information: There is limited information available on the compound, making it difficult to design experiments for its study.
3. Cost: The cost of synthesizing the compound can be high, making it difficult for researchers with limited funding to obtain it.
Orientations Futures
There are several future directions for research on 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide. Some of the directions include:
1. Study of its role in cancer: Further research is needed to determine the potential of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide as a treatment for cancer.
2. Study of its role in inflammation: Further research is needed to determine the potential of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide as a treatment for inflammatory diseases.
3. Study of its mechanism of action: Further research is needed to determine the exact mechanism of action of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.
4. Development of more potent analogs: Further research is needed to develop more potent analogs of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.
Conclusion
In conclusion, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a promising compound for scientific research. The compound has been found to have various biochemical and physiological effects, making it a potential treatment for cancer and inflammatory diseases. Further research is needed to determine the exact mechanism of action of the compound and to develop more potent analogs. Despite its limitations, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a useful tool for studying the role of CXCR3 in various physiological processes.
Méthodes De Synthèse
The synthesis method of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide involves several steps. The first step is the reaction of 6-methoxyquinoline-2-carboxylic acid with thionyl chloride to form 6-methoxyquinoline-2-carbonyl chloride. The second step involves the reaction of 6-methoxyquinoline-2-carbonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of triethylamine to form 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study. Some of the research applications of the compound include:
1. Study of G protein-coupled receptors: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to be a potent and selective antagonist of the G protein-coupled receptor, CXCR3. This makes it a useful tool for studying the role of CXCR3 in various physiological processes.
2. Study of cancer: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
3. Study of inflammation: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-29-19-8-10-20-17(15-19)7-9-21(25-20)23(28)26-13-11-16(12-14-26)22(27)24-18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHCLKDIFOUISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)
![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)